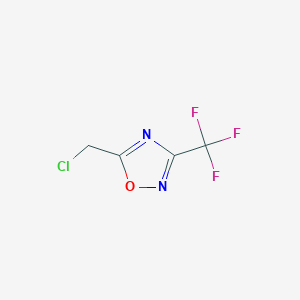
2-ethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-ethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related naphthalene derivatives is well-documented in the provided literature. For instance, a method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involves palladium-catalyzed reactions and regioselective addition of halogens . Similarly, the synthesis of 2-methoxy-1-naphthyl sulfoxides is achieved through reactions with organomagnesium compounds, yielding products with high enantiomeric purity . These methods could potentially be adapted for the synthesis of the ethoxy and morpholinoethyl substituents on the naphthamide backbone of the target compound.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for their biological activity. The stereochemistry and substituent positions can significantly influence the properties of the compound. For example, the synthesis of diastereomerically pure sulfoxides demonstrates the importance of stereochemistry in achieving high enantiomeric purity, which is essential for the desired biological activity . The structure of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, which shares the morpholinoethyl moiety with the target compound, suggests that the spatial arrangement of these groups could be critical for interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of naphthalene derivatives often include palladium-catalyzed steps, halogenation, and carbonylation . The reactivity of the naphthalene core can be modified by the introduction of different functional groups, which can be used to synthesize a wide range of derivatives with varying properties. The reaction of menthyl 2-methoxy-1-naphthalenesulfinate with organomagnesium compounds to produce sulfoxides indicates that similar strategies could be employed to introduce the ethoxy and morpholinoethyl groups onto the naphthamide core.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The introduction of methoxy, ethoxy, and morpholinoethyl groups can affect the compound's solubility, stability, and reactivity. For instance, the synthesis of 2-naphtholoxy derivatives and their evaluation for anti-amnesic activity suggests that the functionalization of the naphthalene core can lead to compounds with specific biological activities. The physical properties such as melting point, solubility, and spectral data (IR, NMR, MASS) are essential for characterizing these compounds and confirming their structures .
Scientific Research Applications
Synthesis and Evaluation for Topical Drug Delivery
Various novel morpholinyl esters, including compounds related to 2-ethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide, were synthesized and evaluated for their potential in topical drug delivery as prodrugs of naproxen. These compounds demonstrated enhanced skin permeation compared to naproxen, indicating their utility in improving topical delivery of certain drugs (Rautio et al., 2000).
Antiproliferative Activity
A series of compounds bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment on a naphthoquinone skeleton were designed, synthesized, and tested as anticancer agents. Among them, a specific compound showed good antiproliferative activity against several human cancer cell lines, demonstrating the potential of this chemical class in cancer therapy (Liu et al., 2018).
Photoreactions and Derivative Formation
Research on 1-(2-naphthoyl)aziridine and its derivatives has uncovered complex photoreactions leading to various secondary amides and ring-expanded isomers. These findings contribute to the understanding of photo-induced chemical transformations and the development of novel synthetic methodologies (Nishimoto et al., 1982).
Catalytic Methylation for Drug Synthesis
Studies on catalytic methylation of 2-naphthol have highlighted the synthesis of 2-methoxynaphthalene, a key intermediate in the production of naproxen. This research demonstrates the importance of green chemistry approaches in the synthesis of pharmaceutical intermediates (Yadav & Salunke, 2013).
Synthesis and Characterization of Morpholine Derivatives
properties
IUPAC Name |
2-ethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-3-32-24-13-10-19-6-4-5-7-22(19)25(24)26(29)27-18-23(28-14-16-31-17-15-28)20-8-11-21(30-2)12-9-20/h4-13,23H,3,14-18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXLVLAPBRHZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

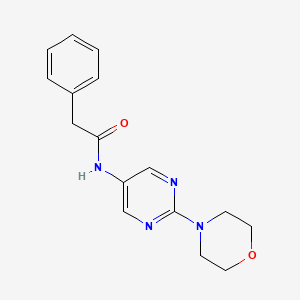
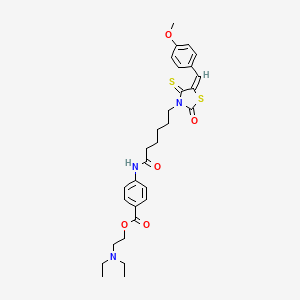

![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)
![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)
![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)


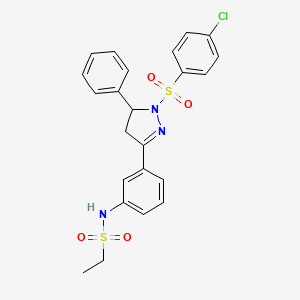
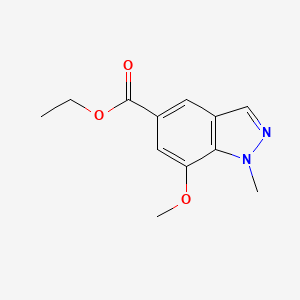
![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)

